3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide

Description

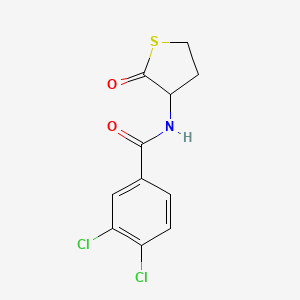

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and an N-linked 2-oxothiolan-3-yl substituent. The 2-oxothiolan moiety consists of a tetrahydrothiophene ring with a ketone oxygen at the 2-position, introducing both steric and electronic modifications compared to simpler alkyl or cycloalkyl substituents.

Properties

IUPAC Name |

3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2S/c12-7-2-1-6(5-8(7)13)10(15)14-9-3-4-17-11(9)16/h1-2,5,9H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWQZGCHEPBNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-oxothiolan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used to study the effects of chlorine substitution on biological activity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The chlorine atoms and thiolactone moiety may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The following table highlights structural differences between 3,4-dichloro-N-(2-oxothiolan-3-yl)benzamide and its analogs:

Structural Implications :

Pharmacological and Toxicological Profiles

AH-7921 and U-47700:

- U-47700 shows higher potency (Ki ~11 nM), linked to severe toxicity and fatalities in overdose cases .

- Metabolism : Both compounds undergo hepatic N-demethylation and glucuronidation, producing active metabolites that prolong their effects .

- Legal Status : Classified as controlled substances in multiple jurisdictions due to overdose risks and international trafficking .

Hypothesized Profile of this compound:

Research and Regulatory Considerations

Abuse Potential and Risk Assessment

AH-7921 and U-47700 are associated with respiratory depression, coma, and multi-organ failure in overdose cases . The structural uniqueness of this compound may delay its detection in standard toxicology screens, posing challenges for regulatory control .

Biological Activity

3,4-Dichloro-N-(2-oxothiolan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential antibacterial properties. This article explores the biological activities associated with this compound, particularly its efficacy against various bacterial strains, mechanisms of action, and pharmacokinetic properties.

Chemical Structure and Properties

The chemical structure of this compound includes a dichlorobenzamide moiety linked to a thiolane derivative. This unique combination is believed to enhance its biological activity.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common pathogens such as Staphylococcus aureus and Escherichia coli have been reported, showing promising results.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Bacillus subtilis | 0.125 |

These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant bacterial strains.

The mechanism of action for this compound appears to involve inhibition of bacterial cell division. Specifically, it targets the FtsZ protein, a critical component in bacterial cytokinesis. Studies using transmission electron microscopy (TEM) have shown that the compound disrupts FtsZ polymerization, leading to impaired cell division and ultimately bacterial death .

Resistance Development

A significant advantage of this compound is its low propensity for inducing resistance in bacteria. In comparative studies, it was found that after multiple passages at sub-inhibitory concentrations, the resistance development was minimal compared to traditional antibiotics like norfloxacin .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable stability in human liver microsomes with a half-life of approximately 111.98 minutes. This stability suggests potential for effective systemic delivery in therapeutic settings . Its clearance rate was measured at 15.52 mL/min/kg, indicating a reasonable profile for further development.

Case Studies

- In Vivo Efficacy : In animal models, administration of this compound at doses of 1 mg/kg intravenously showed significant reductions in bacterial load in infected tissues compared to control groups.

- Comparative Analysis : In a study comparing various benzamide derivatives, this compound outperformed several other candidates in terms of antibacterial potency and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.